3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile
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Overview
Description
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a heterocyclic compound with the molecular formula C10H5BrN2O. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the bromination of 4-oxo-1,4-dihydroquinoline-6-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 3-amino or 3-thio derivatives.
Reduction: Formation of 3-bromo-4-hydroxy-1,4-dihydroquinoline-6-carbonitrile.
Oxidation: Formation of quinoline-4,6-dicarbonitrile derivatives.
Scientific Research Applications
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The bromine atom and the carbonyl group are likely involved in the binding interactions with these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-6-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and biological activities.
3-Iodo-4-oxo-1,4-dihydroquinoline-6-carbonitrile: Contains an iodine atom, which can significantly alter its reactivity compared to the bromine derivative.
Uniqueness
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to other halogenated derivatives .
Properties
IUPAC Name |
3-bromo-4-oxo-1H-quinoline-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWKDYMBRFFDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627300 |
Source
|
Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440526-48-6, 304904-69-6 |
Source
|
Record name | 6-Quinolinecarbonitrile, 3-bromo-4-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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